2,2,3,4,4-pentachlorobut-3-enoyl chloride
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Overview
Description
2,2,3,4,4-pentachlorobut-3-enoyl chloride is a chlorinated organic compound with the molecular formula C4Cl6O. It is known for its high reactivity due to the presence of multiple chlorine atoms and a reactive acyl chloride group. This compound is used in various chemical synthesis processes and has applications in different scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2,2,3,4,4-pentachlorobut-3-enoyl chloride can be synthesized through the chlorination of 3-butenoyl chloride. The process involves the reaction of 3-butenoyl chloride with chlorine gas under controlled conditions. The reaction is typically carried out in the presence of a catalyst, such as iron(III) chloride, to facilitate the chlorination process. The reaction conditions include maintaining a low temperature to control the exothermic nature of the reaction and prevent the formation of unwanted by-products.
Industrial Production Methods: In an industrial setting, the production of pentachloro-3-butenoyl chloride involves continuous chlorination in a tubular reactor. The reactants, including 3-butenoyl chloride and chlorine gas, are fed into the reactor, where they undergo chlorination in the presence of a catalyst. The product is then purified through distillation to remove any unreacted starting materials and by-products.
Chemical Reactions Analysis
Types of Reactions: 2,2,3,4,4-pentachlorobut-3-enoyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms in the compound can be substituted with other nucleophiles, such as hydroxyl groups, amines, or thiols.
Addition Reactions: The double bond in the butenoyl group can participate in addition reactions with electrophiles or nucleophiles.
Hydrolysis: The acyl chloride group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium hydroxide, ammonia, or thiols are commonly used. The reactions are typically carried out at room temperature or slightly elevated temperatures.
Addition Reactions: Electrophiles like bromine or nucleophiles like water can be used. The reactions are often conducted in an inert solvent such as dichloromethane.
Hydrolysis: Water or aqueous sodium hydroxide is used, and the reaction is usually performed at room temperature.
Major Products Formed:
Substitution Reactions: Products include pentachloro-3-butenol, pentachloro-3-butenylamine, and pentachloro-3-butenylthiol.
Addition Reactions: Products depend on the electrophile or nucleophile used, such as dibromopentachlorobutenoyl chloride.
Hydrolysis: The major product is pentachloro-3-butenoic acid.
Scientific Research Applications
2,2,3,4,4-pentachlorobut-3-enoyl chloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various chlorinated organic compounds. Its reactivity makes it valuable in creating complex molecules.
Biology: The compound is used in studies involving chlorinated organic compounds’ effects on biological systems.
Medicine: Research into its potential use in developing pharmaceuticals, particularly those requiring chlorinated intermediates.
Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of pentachloro-3-butenoyl chloride involves its high reactivity due to the presence of multiple chlorine atoms and the acyl chloride group. The compound can readily react with nucleophiles, leading to the formation of various substituted products. The molecular targets include nucleophilic sites in organic molecules, such as hydroxyl, amino, and thiol groups. The pathways involved in its reactions include nucleophilic substitution and addition mechanisms.
Comparison with Similar Compounds
- Trichloro-3-butenoyl chloride
- Tetrachloro-3-butenoyl chloride
- Hexachloro-3-butenoyl chloride
Comparison: 2,2,3,4,4-pentachlorobut-3-enoyl chloride is unique due to its specific chlorination pattern, which imparts distinct reactivity and properties. Compared to trichloro-3-butenoyl chloride and tetrachloro-3-butenoyl chloride, pentachloro-3-butenoyl chloride has higher reactivity due to the increased number of chlorine atoms. Hexachloro-3-butenoyl chloride, on the other hand, has even more chlorine atoms, which can lead to different reactivity and applications.
Properties
CAS No. |
680-52-4 |
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Molecular Formula |
C4Cl6O |
Molecular Weight |
276.8 g/mol |
IUPAC Name |
2,2,3,4,4-pentachlorobut-3-enoyl chloride |
InChI |
InChI=1S/C4Cl6O/c5-1(2(6)7)4(9,10)3(8)11 |
InChI Key |
YWBSILUOCLPVTI-UHFFFAOYSA-N |
SMILES |
C(=C(Cl)Cl)(C(C(=O)Cl)(Cl)Cl)Cl |
Canonical SMILES |
C(=C(Cl)Cl)(C(C(=O)Cl)(Cl)Cl)Cl |
Synonyms |
PC-3-BAC pentachloro-3-butenoic acid chloride |
Origin of Product |
United States |
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